molecular formula C16H21N3O2S B6974957 1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline

1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline

Cat. No.: B6974957
M. Wt: 319.4 g/mol
InChI Key: DTNPGYHFMHOHEX-UHFFFAOYSA-N
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Description

1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure, which is fused with a pyrazole ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a pyrazole derivative under acidic or basic conditions. The sulfonyl group is introduced through sulfonation reactions using reagents like sulfonyl chlorides or sulfonic acids. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and using environmentally friendly reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)sulfonyl-2-propan-2-yl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12(2)14-9-8-13-6-4-5-7-15(13)19(14)22(20,21)16-10-11-18(3)17-16/h4-7,10-12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNPGYHFMHOHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2N1S(=O)(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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